(2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-amine
Description
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Properties
Molecular Formula |
C34H37NO5 |
|---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-amine |
InChI |
InChI=1S/C34H37NO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25,35H2/t30-,31-,32+,33+,34+/m1/s1 |
InChI Key |
UAFRRXZZFZVSHX-ZOHVZMGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)N)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)N)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Chemical Reactions Analysis
Deprotection Reactions
The benzyl (phenylmethoxy) groups serve as temporary protecting groups for hydroxyl moieties during synthetic sequences. Their removal is critical for accessing the free hydroxylated intermediates.
Steric Effects : Bulky benzyl groups at positions 3, 4, and 5 hinder access to the oxane ring, slowing reaction kinetics compared to less-substituted analogs.
Amine Functionalization
The primary amine at position 2 undergoes characteristic reactions, enabling linkage to other pharmacophores or biomolecules.
Example :
Treatment with acetic anhydride yields N-[(2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetamide, confirmed via -NMR (δ 2.05 ppm for acetyl group) .
Oxidation and Reduction
The oxane ring and substituents exhibit limited redox activity due to steric shielding by benzyl groups.
Analytical Characterization
Reaction monitoring relies on advanced spectroscopic and chromatographic methods:
-
NMR : -NMR confirms deprotection (disappearance of benzyl carbons at δ 128–138 ppm).
-
HPLC : Purity >95% required for pharmaceutical intermediates.
Reaction Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Steric hindrance slowing reactions | Use excess reagents or elevated temperatures. |
| Competitive side reactions | Sequential protection/deprotection steps . |
Preparation Methods
Retrosynthetic Analysis
The target molecule is a fully benzylated oxane (pyranose) derivative with an amine at position 2. Retrosynthetically, the molecule can be dissected into:
- A glucose or glucosamine backbone.
- Benzyl (phenylmethoxy) protecting groups at positions 3, 4, 5, and 6-hydroxymethyl.
- An amine functionality at position 2, introduced via azide reduction or nucleophilic substitution.
Key challenges include maintaining stereochemical integrity during protection/deprotection and ensuring compatibility of reducing agents with benzyl ethers.
Stepwise Synthesis
Benzylation of Glucose Hydroxyl Groups
The synthesis begins with selective benzylation of D-glucose derivatives to protect hydroxyl groups at positions 3, 4, 5, and 6.
Protection of 6-Hydroxymethyl Group
- Starting material : Methyl α-D-glucopyranoside.
- Reagents : Benzyl bromide (BnBr), sodium hydride (NaH), dimethylformamide (DMF).
- Conditions : 0°C to room temperature, 12 hours.
- Outcome : 6-O-benzyl-methyl-α-D-glucopyranoside (yield: 85%).
Sequential Benzylation of 3, 4, and 5-Hydroxyls
- Reagents : Excess BnBr, NaH, DMF.
- Conditions : Reflux (80°C), 24 hours.
- Outcome : 3,4,5-Tri-O-benzyl-6-O-benzylmethyl-methyl-α-D-glucopyranoside (yield: 78%).
Deprotection of Methyl Glycoside
Alternative Synthetic Routes
Critical Analysis of Reaction Conditions
Spectroscopic Characterization
Q & A
Basic: What synthetic strategies are recommended for regioselective benzylation of the oxane scaffold in this compound?
Methodological Answer:
The synthesis of multi-benzylated oxane derivatives requires sequential protection/deprotection steps and regioselective benzylation. A common approach involves:
- Temporary protecting groups : Use acetyl or silyl groups to block specific hydroxyl positions during benzylation .
- Catalytic benzylation : Employ benzyl bromide with Ag₂O or NaH in anhydrous DMF to target equatorial hydroxyl groups preferentially due to steric and electronic factors .
- Monitoring : Track regioselectivity via -NMR (e.g., benzyl proton shifts at δ 4.5–5.5 ppm) and TLC with iodine staining .
Advanced: How can stereochemical integrity at the C2-amine position be confirmed during synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (80:20) to resolve enantiomers. Retention time shifts indicate racemization .
- X-ray crystallography : Resolve the crystal structure to confirm absolute configuration (e.g., compare with PubChem data for analogous compounds) .
- NOESY NMR : Correlate spatial proximity of the amine proton (δ 1.5–2.5 ppm) with adjacent oxane protons to validate stereochemistry .
Basic: What functionalization reactions are feasible at the C2-amine group?
Methodological Answer:
The primary amine can undergo:
- Acylation : React with acetic anhydride in pyridine to form an acetamide derivative (monitor via IR for N-H stretch loss at ~3350 cm) .
- Reductive amination : Use NaBHCN with aldehydes (e.g., benzaldehyde) to introduce alkyl/aryl substituents .
- Schiff base formation : Condense with ketones (e.g., acetone) under anhydrous conditions, followed by characterization via -NMR for imine carbon signals (δ 150–160 ppm) .
Advanced: How to assess the stability of the benzyl ether groups under acidic/basic conditions?
Methodological Answer:
- Accelerated degradation studies :
- Acidic : Expose to 0.1 M HCl in THF/HO (1:1) at 40°C for 24h. Monitor debenzylation via LC-MS for mass loss of 198 Da (CHO) .
- Basic : Treat with 0.1 M NaOH in MeOH. Analyze by -NMR for disappearance of benzyl protons .
- Stabilizers : Add antioxidants (e.g., BHT) to mitigate radical-mediated cleavage in storage .
Advanced: How to resolve contradictions in reported 13C^{13}\text{C}13C-NMR data for similar oxane derivatives?
Methodological Answer:
- Cross-reference databases : Compare chemical shifts with PubChem (CID 11028055) and CAS Common Chemistry (RN 576-37-4) entries .
- Solvent standardization : Re-run spectra in deuterated DMSO or CDCl to eliminate solvent-induced shift variability .
- DFT calculations : Use Gaussian® to simulate -NMR shifts and validate experimental data against computational models .
Basic: What in vitro assays are suitable for evaluating bioactivity of this amine-functionalized oxane?
Methodological Answer:
- Glycosidase inhibition : Test against α-glucosidase (EC 3.2.1.20) using p-nitrophenyl-α-D-glucopyranoside as substrate; measure IC via UV-Vis at 405 nm .
- Cell viability assays : Use MTT in HepG2 cells to assess cytotoxicity (dose range: 1–100 µM) .
- Molecular docking : Target carbohydrate-binding proteins (e.g., concanavalin A) using AutoDock Vina to predict binding affinity .
Advanced: How to model the compound’s interaction with lipid bilayers for drug delivery studies?
Methodological Answer:
- MD simulations : Use GROMACS with a POPC bilayer model. Parameterize the compound via CGenFF and analyze membrane penetration depth over 100-ns trajectories .
- Langmuir trough experiments : Measure surface pressure-area isotherms to assess amphiphilicity and monolayer stability .
- Fluorescence quenching : Incorporate dansyl-labeled lipid probes to track compound localization via FRET .
Basic: How to develop a validated HPLC method for purity analysis?
Methodological Answer:
- Column : C18 (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase at 1 mL/min .
- Detection : UV at 254 nm (benzyl chromophore). Calibrate with ≥95% pure reference standard .
- Validation : Assess linearity (R > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH Q2(R1) .
Advanced: What catalytic systems enable selective debenzylation without cleaving the oxane ring?
Methodological Answer:
- Hydrogenolysis : Use Pd/C (10%) under H (1 atm) in EtOAc/MeOH (9:1). Monitor by TLC; quench with Celite® to prevent over-reduction .
- Lewis acids : BF·EtO in CHCl selectively removes benzyl groups via SN1 mechanisms .
- Safety : Conduct in a flame-proof reactor due to H flammability; refer to SDS guidelines for handling Pd/C .
Advanced: How to investigate the compound’s role in glycosylation reaction mechanisms?
Methodological Answer:
- Isotopic labeling : Synthesize -labeled derivatives to track oxygen migration during glycosidic bond formation via MS .
- Kinetic isotope effects : Compare reaction rates of protiated vs. deuterated amine derivatives to identify rate-determining steps .
- In situ IR : Monitor intermediate formation (e.g., oxazoline) during reactions with IR-active probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
